molecular formula C21H22N4O3S B2803919 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-74-3

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2803919
CAS No.: 422528-74-3
M. Wt: 410.49
InChI Key: OGPZYOTUTBKMLS-UHFFFAOYSA-N
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Description

The compound “3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a methoxyphenyl group, which is a common substituent in many organic compounds .

Scientific Research Applications

Stability Studies

One key area of research focuses on the stability of this quinazoline derivative under stress conditions, such as high temperature, light, and oxidants. It has been found stable to UV radiation, elevated temperatures, and oxidants, but unstable to hydrolysis in alkaline and acidic environments. This stability profile is crucial for the development of pharmaceutical substances as it influences the preparation of regulatory documents for new drugs (Gendugov et al., 2021).

Antimicrobial Activity

Research into the antimicrobial properties of quinazoline derivatives incorporating various substituted piperazines and piperidines has shown some compounds to exhibit notable activity against a range of bacterial and fungal strains. This suggests potential for these derivatives as novel antimicrobial agents, contributing to the ongoing search for new treatments against resistant microbial species (Patel et al., 2012).

Corrosion Inhibition

Quinazoline derivatives, including those with piperazine substitutions, have also been investigated for their corrosion inhibition properties on mild steel in acidic environments. These compounds form protective films on the steel surface, significantly reducing corrosion. Such findings have implications for the development of new corrosion inhibitors in industrial applications (Chen et al., 2021).

Antihypertensive Properties

Furthermore, certain quinazoline derivatives have been evaluated for their antihypertensive and α1-adrenoceptor antagonistic effects, showcasing potential as treatments for hypertension and related cardiovascular conditions. These studies provide insights into the therapeutic applications of quinazoline derivatives and their mechanism of action in cardiovascular pharmacology (Tsai et al., 2001).

Synthesis and Quality Control

The synthesis and development of quality control methods for these compounds are critical for their application and commercialization. Efforts have been made to streamline the synthesis processes and establish quality standards for these derivatives, ensuring their purity and consistency for further studies and applications (Danylchenko et al., 2018).

Properties

CAS No.

422528-74-3

Molecular Formula

C21H22N4O3S

Molecular Weight

410.49

IUPAC Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C21H22N4O3S/c1-28-18-9-5-4-8-17(18)23-10-12-24(13-11-23)19(26)14-25-20(27)15-6-2-3-7-16(15)22-21(25)29/h2-9H,10-14H2,1H3,(H,22,29)

InChI Key

OGPZYOTUTBKMLS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S

solubility

not available

Origin of Product

United States

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